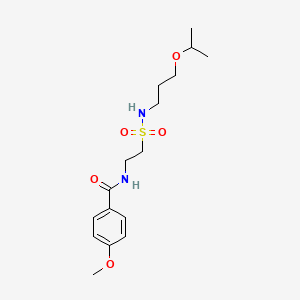

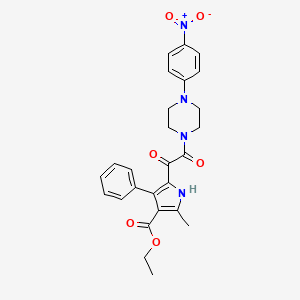

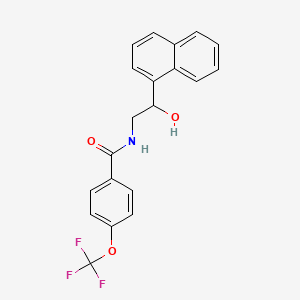

![molecular formula C15H14N4O4S B2397609 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide CAS No. 868978-46-5](/img/structure/B2397609.png)

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis route would depend on the exact structure and substituents of the target compound.Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions, including functionalization via radical reactions . The exact reactions would depend on the specific structure and substituents of the compound.科学的研究の応用

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines, which are part of the compound , are synthesized from N-(prop-2-yn-1-yl)pyridin-2-amines . This synthesis process is crucial in the production of various pharmaceuticals and other chemical compounds .

Anticancer Agents

Imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents, particularly against breast cancer cells . For example, compound 15, a derivative of imidazo[1,2-a]pyridine, has shown potent activity against MCF7 and MDA-MB-231 cell lines .

Optoelectronic Devices

Imidazo[1,2-a]pyridines have been used in the development of optoelectronic devices . These devices, which interact with light, are crucial in various fields, including telecommunications, computing, and healthcare .

Sensors

Imidazo[1,2-a]pyridines have also found applications in the development of sensors . These sensors can be used in various industries, including healthcare, environmental monitoring, and industrial process control .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,2-a]pyridines have been used as emitters for confocal microscopy and imaging . This application is particularly important in biological and medical research, where detailed imaging is crucial .

Corrosion Inhibitor

Some imidazo[1,2-a]pyridine derivatives have been used as corrosion inhibitors . These compounds can protect metals and other materials from corrosion, extending their lifespan and maintaining their performance .

Antibacterial Activator

Imidazo[1,2-a]pyridine derivatives have shown antibacterial activity, with one study reporting inhibition diameters of 12±2.1mm and 15±2.4mm against E.coli and Bacillus spp bacteria respectively .

Pharmaceutical Industry

Imidazo[1,2-a]pyridine cores are increasingly important in the pharmaceutical industry due to their wide range of pharmacological activities . They are found in many commercialized pharmaceutical molecules, including alpidem (hypnotic), miroprofen (analgesic), minodronic acid (anti-osteoporosis), zolpidem (sedative), and zolimidine (antiulcer) .

作用機序

Target of Action

Imidazo[1,2-a]pyridine derivatives have been known to exhibit a wide range of pharmacological activities . They have been used as the core backbone in the development of covalent inhibitors , suggesting that they may interact with a variety of biological targets.

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been shown to exhibit antifungal activity by inhibiting the formation of yeast to mold and ergosterol formation . Ergosterol is an essential component of fungal cell membranes, and its inhibition can lead to cell death .

Biochemical Pathways

Given the antifungal activity of similar imidazo[1,2-a]pyridine derivatives, it can be inferred that the compound may interfere with the ergosterol biosynthesis pathway . This could lead to downstream effects such as disruption of cell membrane integrity and ultimately cell death .

Pharmacokinetics

Similar imidazo[1,2-a]pyridine derivatives have been analyzed for their admet properties . It was found that these compounds could be moderately toxic to humans, though in-vitro toxicity studies would help to understand the real-time toxic level .

Result of Action

Based on the antifungal activity of similar imidazo[1,2-a]pyridine derivatives, it can be inferred that the compound may lead to the disruption of cell membrane integrity and ultimately cell death in fungal pathogens .

特性

IUPAC Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S/c20-19(21)13-4-3-5-14(10-13)24(22,23)16-8-7-12-11-18-9-2-1-6-15(18)17-12/h1-6,9-11,16H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOKFNMYCJMROU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CCNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319734 |

Source

|

| Record name | N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

48.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816834 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide | |

CAS RN |

868978-46-5 |

Source

|

| Record name | N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3-nitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

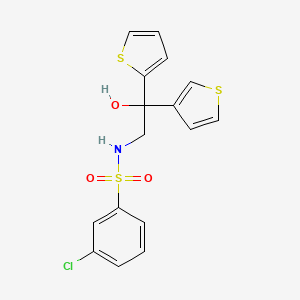

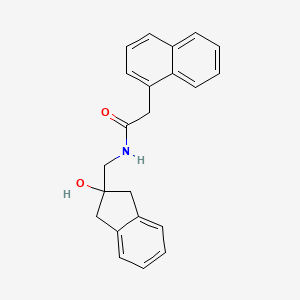

![N-(3-acetylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397527.png)

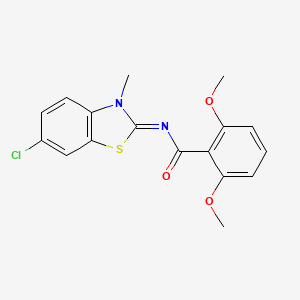

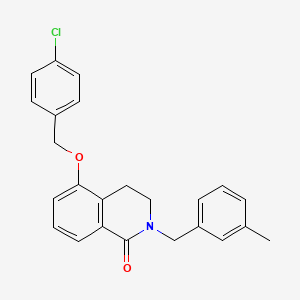

![2,5-dichloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2397528.png)

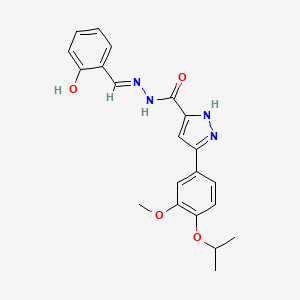

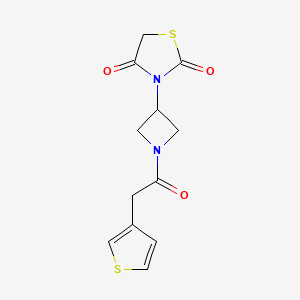

![1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2397542.png)

![N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2397544.png)